molecular formula C16H15N3O B325785 4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

Cat. No.: B325785
M. Wt: 265.31 g/mol
InChI Key: BIKDVAWGWYIOHR-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE typically involves the condensation of 2-methylbenzaldehyde with 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-1-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 4,6-dimethyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile

Uniqueness

Its ability to undergo various chemical reactions and its potential pharmacological activities make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

4,6-dimethyl-1-[(E)-(2-methylphenyl)methylideneamino]-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C16H15N3O/c1-11-6-4-5-7-14(11)10-18-19-13(3)8-12(2)15(9-17)16(19)20/h4-8,10H,1-3H3/b18-10+

InChI Key

BIKDVAWGWYIOHR-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/N2C(=CC(=C(C2=O)C#N)C)C

SMILES

CC1=CC=CC=C1C=NN2C(=CC(=C(C2=O)C#N)C)C

Canonical SMILES

CC1=CC=CC=C1C=NN2C(=CC(=C(C2=O)C#N)C)C

Origin of Product

United States

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